7-Methyl-7H-purin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

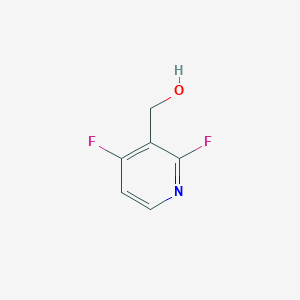

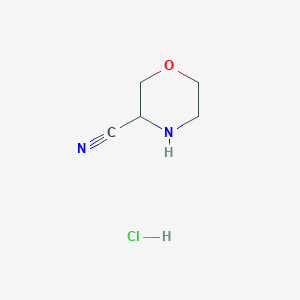

7-Methyl-7H-purin-2-ol is a chemical compound with the molecular formula C6H6N4O It is a derivative of purine, a bicyclic aromatic compound that consists of a pyrimidine ring fused to an imidazole ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Methyl-7H-purin-2-ol beinhaltet typischerweise die Methylierung von Purinderivaten. Eine gängige Methode ist die Reaktion von Purin mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt, um den Methylierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Methyl-7H-purin-2-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können sie in Dihydroderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an bestimmten Positionen am Purinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid in sauren oder basischen Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion unter Verwendung von Natriumborhydrid.

Substitution: Halogenierungsmittel wie Brom oder Chlor, gefolgt von Nukleophilen wie Aminen oder Thiolen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von 7-Methyl-7H-purin-2-on.

Reduktion: Bildung von 7-Methyl-7H-dihydropurin-2-ol.

Substitution: Bildung verschiedener substituierter Purinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

7-Methyl-7H-purin-2-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Purinderivate verwendet.

Biologie: Wird auf seine Rolle in Nukleinsäureanaloga und mögliche Wechselwirkungen mit Enzymen untersucht, die am DNA- und RNA-Stoffwechsel beteiligt sind.

Medizin: Wird aufgrund seiner strukturellen Ähnlichkeit mit Nukleinsäurebasen auf sein Potenzial als antivirales oder Antikrebsmittel untersucht.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Es kann als Inhibitor oder Substrat für Enzyme wirken, die am Nukleinsäurestoffwechsel beteiligt sind, und so zelluläre Prozesse beeinflussen. Die Verbindung kann auch mit purinergen Rezeptoren interagieren und Signalwege beeinflussen, die mit Zellwachstum und -differenzierung zusammenhängen.

Ähnliche Verbindungen:

7-Methylguanin: Ein weiteres methyliertes Purinderivat mit ähnlichen Strukturmerkmalen.

7-Methylhypoxanthin: Eine verwandte Verbindung mit einem anderen Oxidationszustand am Purinring.

2-Amino-7-methyl-7H-purin-6-ol: Eine Verbindung mit einer zusätzlichen Aminogruppe, die ihre chemischen Eigenschaften und biologische Aktivität beeinflusst.

Einzigartigkeit: this compound ist aufgrund seines spezifischen Methylierungsmusters und der Hydroxylgruppe an der zweiten Position einzigartig. Diese strukturelle Konfiguration verleiht ihm eine besondere chemische Reaktivität und biologische Interaktionen im Vergleich zu anderen methylierten Purinderivaten.

Wirkmechanismus

The mechanism of action of 7-Methyl-7H-purin-2-ol involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or substrate for enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The compound may also interact with purinergic receptors, influencing signaling pathways related to cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

7-Methylguanine: Another methylated purine derivative with similar structural features.

7-Methylhypoxanthine: A related compound with a different oxidation state at the purine ring.

2-Amino-7-methyl-7H-purin-6-ol: A compound with an additional amino group, affecting its chemical properties and biological activity.

Uniqueness: 7-Methyl-7H-purin-2-ol is unique due to its specific methylation pattern and hydroxyl group at the second position. This structural configuration imparts distinct chemical reactivity and biological interactions compared to other methylated purine derivatives.

Eigenschaften

Molekularformel |

C6H6N4O |

|---|---|

Molekulargewicht |

150.14 g/mol |

IUPAC-Name |

7-methyl-3H-purin-2-one |

InChI |

InChI=1S/C6H6N4O/c1-10-3-8-5-4(10)2-7-6(11)9-5/h2-3H,1H3,(H,7,9,11) |

InChI-Schlüssel |

VHIKVDKMEKRPIH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=NC2=C1C=NC(=O)N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11921052.png)

![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11921056.png)

![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)

![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)